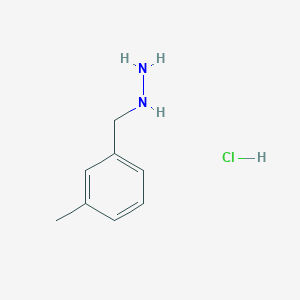

(3-Methylbenzyl)hydrazine hydrochloride

Description

BenchChem offers high-quality (3-Methylbenzyl)hydrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methylbenzyl)hydrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-methylphenyl)methylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-7-3-2-4-8(5-7)6-10-9;/h2-5,10H,6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYVCWJSXXJWGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-Methylbenzyl)hydrazine Hydrochloride from 3-Methylbenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (3-Methylbenzyl)hydrazine hydrochloride, a key intermediate in pharmaceutical and chemical research. The primary focus is on the synthetic route commencing from 3-methylbenzyl chloride. This document delves into the underlying chemical principles, reaction mechanisms, and detailed experimental protocols. It aims to equip researchers with the necessary knowledge to not only replicate the synthesis but also to understand the critical parameters influencing the reaction's success, thereby enabling informed process optimization and troubleshooting.

Introduction

(3-Methylbenzyl)hydrazine and its hydrochloride salt are valuable building blocks in organic synthesis, particularly in the development of novel therapeutic agents. Hydrazine derivatives are integral to a wide array of pharmaceuticals, including treatments for diseases like tuberculosis and Parkinson's.[1] The direct alkylation of hydrazine with alkyl halides, such as 3-methylbenzyl chloride, presents a straightforward approach to mono-substituted hydrazines. However, this reaction is often complicated by a lack of selectivity, leading to mixtures of polyalkylated products.[2] This guide will explore the nuances of this synthetic challenge and present methodologies to achieve the desired mono-substituted product with high fidelity.

Synthetic Strategy and Core Principles

The fundamental reaction for the synthesis of (3-methylbenzyl)hydrazine involves the nucleophilic substitution of the chlorine atom in 3-methylbenzyl chloride by a hydrazine molecule. Hydrazine (N₂H₄) possesses two nucleophilic nitrogen atoms, making it susceptible to over-alkylation.

The Challenge of Over-Alkylation:

The direct reaction of an alkyl halide with hydrazine can lead to a mixture of mono-, di-, tri-, and even tetra-substituted hydrazines.[2][3] This is because the initial monoalkylated product is often more nucleophilic than hydrazine itself, making it more reactive towards the alkylating agent.[2]

To circumvent this issue, several strategies can be employed:

-

Use of a Large Excess of Hydrazine: By using a significant molar excess of hydrazine, the probability of the alkyl halide encountering an unreacted hydrazine molecule is much higher than encountering a mono-substituted hydrazine molecule. This statistical approach favors the formation of the desired product.

-

Protection-Deprotection Strategies: Protecting one of the nitrogen atoms of hydrazine can direct the alkylation to the unprotected nitrogen. Subsequent deprotection yields the mono-substituted hydrazine.[2][4] While effective, this adds extra steps to the synthesis.

-

Phase Transfer Catalysis (PTC): PTC can be used to promote the N-alkylation of protected hydrazines, offering good to excellent yields for various alkyl halides, including benzyl halides.[2]

This guide will focus on the more direct approach of using a large excess of hydrazine, which is often preferred for its operational simplicity and cost-effectiveness in many applications.

Reaction Mechanism

The reaction between 3-methylbenzyl chloride and hydrazine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Key Mechanistic Steps:

-

Nucleophilic Attack: A lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule attacks the electrophilic benzylic carbon of 3-methylbenzyl chloride.

-

Transition State: A five-coordinate transition state is formed where the N-C bond is forming and the C-Cl bond is breaking simultaneously.

-

Leaving Group Departure: The chloride ion departs as the leaving group, resulting in the formation of the (3-methylbenzyl)hydrazinium cation.

-

Deprotonation: A second molecule of hydrazine acts as a base to deprotonate the newly formed hydrazinium cation, yielding the free (3-methylbenzyl)hydrazine and a hydrazinium chloride salt.

-

Acidification: The reaction mixture is then acidified with hydrochloric acid to protonate the (3-methylbenzyl)hydrazine, precipitating it as the more stable and easily handled hydrochloride salt.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of (3-methylbenzyl)hydrazine hydrochloride.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Notes |

| 3-Methylbenzyl chloride | 140.61 | 620-19-9 | Corrosive, lachrymator. Handle in a fume hood. |

| Hydrazine hydrate (~64% hydrazine) | 50.06 (for N₂H₄·H₂O) | 7803-57-8 | Toxic, corrosive. Handle with extreme care. |

| Diethyl ether | 74.12 | 60-29-7 | Highly flammable. |

| Hydrochloric acid (concentrated) | 36.46 | 7647-01-0 | Corrosive. |

Step-by-Step Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add a significant molar excess (e.g., 10-20 equivalents) of hydrazine hydrate.

-

Addition of Alkyl Halide: Cool the flask in an ice bath. Slowly add 3-methylbenzyl chloride (1 equivalent) dropwise from the dropping funnel to the vigorously stirred hydrazine hydrate. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to a gentle reflux (e.g., 60-70 °C) for several hours (e.g., 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product into diethyl ether. Wash the organic layer with water to remove excess hydrazine and hydrazine salts.

-

Formation of Hydrochloride Salt: Dry the ethereal solution over anhydrous sodium sulfate. Filter the solution and then slowly add concentrated hydrochloric acid dropwise with stirring. The (3-methylbenzyl)hydrazine hydrochloride will precipitate as a white solid.

-

Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting material and byproducts. Dry the product under vacuum to obtain pure (3-methylbenzyl)hydrazine hydrochloride.

Characterization

The identity and purity of the final product can be confirmed using standard analytical techniques such as:

-

Melting Point: Compare the observed melting point with the literature value.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

Process Optimization and Troubleshooting

| Parameter | Effect on Reaction | Optimization Strategy |

| Ratio of Hydrazine to Alkyl Halide | A higher excess of hydrazine minimizes polyalkylation. | Use at least a 10-fold molar excess of hydrazine. |

| Reaction Temperature | Higher temperatures can increase the rate of reaction but may also lead to more side products. | Maintain a controlled temperature, especially during the addition of the alkyl halide. |

| Reaction Time | Insufficient time will lead to incomplete conversion. | Monitor the reaction by TLC to determine the optimal reaction time. |

| Purity of Reagents | Impurities in the starting materials can lead to side reactions and lower yields. | Use high-purity reagents. 3-Methylbenzyl chloride can be synthesized from m-xylene.[5] |

Troubleshooting Common Issues:

-

Low Yield: This could be due to incomplete reaction, loss of product during work-up, or significant side product formation. Consider increasing the reaction time or using a larger excess of hydrazine.

-

Formation of Polyalkylated Products: This is the most common side reaction. Increasing the molar ratio of hydrazine to 3-methylbenzyl chloride is the primary way to mitigate this.

-

Difficulty in Product Isolation: The hydrochloride salt may be somewhat soluble in the reaction mixture. Cooling the solution thoroughly after acidification can improve precipitation.

Safety Considerations

-

3-Methylbenzyl chloride is a lachrymator and corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[6] All manipulations should be performed in a fume hood, and appropriate PPE must be worn. Anhydrous hydrazine is explosive and should be handled with extreme caution.[6]

-

Hydrochloric acid is corrosive and can cause severe burns. Handle with care and appropriate PPE.

Conclusion

The synthesis of (3-methylbenzyl)hydrazine hydrochloride from 3-methylbenzyl chloride is a well-established yet nuanced chemical transformation. By understanding the underlying principles of nucleophilic substitution and the competitive nature of hydrazine alkylation, researchers can effectively control the reaction to favor the desired mono-substituted product. The use of a large excess of hydrazine is a practical and efficient method to achieve this selectivity. Careful control of reaction parameters and adherence to safety protocols are paramount for a successful and safe synthesis.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for (3-Methylbenzyl)hydrazine hydrochloride.

References

- Bredihhin, A., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(25), 4975–4977.

-

ResearchGate. (n.d.). Possible mechanism of N‐alkylation of hydrazine catalyzed by Ir complex. Retrieved from [Link]

- Bredihhin, A. (2003).

-

ResearchGate. (2025, August 10). Synthesis of Benzyl Hydrazine Derivatives via Amination of Benzylic C (sp3)–H Bonds with Dialkyl Azodicarboxylates. Retrieved from [Link]

- Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099.

-

RSC Advances. (n.d.). Retrieved from

-

Semantic Scholar. (1990, September 11). Regioselective Synthesis of 1-Alkyl-1-phenylhydrazines, 2-Alkyl-1-phenylhydrazines, and 1,2-Dialkyl-1-phenylhydrazines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

- Google Patents. (n.d.). Method of making hydrazine derivatives.

- Google Patents. (n.d.). Process for the continuous synthesis of monoalkyl-hydrazines containing functionalized alkyl groups.

-

Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

- 63 Unexpected Reduction of C-Cl Bond to C-H Bond by Hydrazine- Mediated Reaction During the Synthesis of Alkylbenzimidazoles Der. (n.d.).

- Google Patents. (n.d.). Process for preparing 3-methyl-benzylchloride.

- Google Patents. (n.d.). Method for preparing 3-hydrazinobenzoic acid hydrochloride.

- Google Patents. (n.d.). Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine.

- A Practical Flow Synthesis of Hydrazine Derivatives from Alcohols - Supporting Inform

- Google Patents. (n.d.). Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine.

-

ADICHEMISTRY. (n.d.). PREPARATION OF ALKYL HALIDES | HALOALKANES. Retrieved from [Link]

Sources

- 1. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]

- 2. dspace.ut.ee [dspace.ut.ee]

- 3. Hydrazine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. EP0429921A1 - Process for preparing 3-methyl-benzylchloride - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

(3-Methylbenzyl)hydrazine hydrochloride chemical properties and reactivity

Technical Whitepaper: (3-Methylbenzyl)hydrazine Hydrochloride Reactivity Profile, Synthetic Utility, and Handling Protocols

Executive Summary

(3-Methylbenzyl)hydrazine hydrochloride (CAS: 1255718-15-0) is a specialized hydrazine building block used primarily in the synthesis of N-benzylated nitrogen heterocycles. As a mono-substituted hydrazine, it serves as a critical "linchpin" motif in medicinal chemistry, enabling the construction of pyrazole, pyridazine, and indazole scaffolds found in kinase inhibitors and GPCR modulators. This guide provides a comprehensive technical analysis of its physiochemical properties, nucleophilic reactivity profile, and rigorous protocols for its application in heterocycle synthesis.

Chemical Identity & Physiochemical Profile

| Property | Specification |

| IUPAC Name | (3-Methylbenzyl)hydrazine hydrochloride |

| CAS Number | 1255718-15-0 |

| Molecular Formula | C₈H₁₃ClN₂ |

| Molecular Weight | 172.66 g/mol |

| Structure (SMILES) | CC1=CC=CC(CNN)=C1.[H]Cl |

| Physical State | White to off-white crystalline solid |

| Solubility | High: Water, Methanol, DMSO; Low: Hexanes, Toluene |

| Hygroscopicity | Moderate (Store under desiccant) |

Structural Insight:

The molecule consists of a hydrazine moiety attached to a benzyl group with a methyl substituent at the meta position. The hydrochloride salt form stabilizes the otherwise oxidation-prone hydrazine free base. The meta-methyl group provides increased lipophilicity (

Reactivity & Mechanistic Profile

The reactivity of (3-methylbenzyl)hydrazine is dominated by the alpha-effect , where the adjacent nitrogen lone pairs increase the nucleophilicity of the terminal nitrogen (N2).

Nucleophilic Hierarchy

-

Terminal Nitrogen (

): The primary amine ( -

Internal Nitrogen (

): The secondary amine ( -

Selectivity Control: In cyclization reactions (e.g., Knorr Pyrazole Synthesis), this nucleophilic difference dictates regioselectivity. The

typically attacks the most reactive carbonyl first.

Key Transformations

-

Condensation (Schiff Base Formation): Reacts rapidly with aldehydes/ketones to form hydrazones.

-

Cyclocondensation (Heterocycle Formation): Reacts with 1,3-dicarbonyls to form pyrazoles.

-

Acylation: Can be mono-acylated at

to form hydrazides.

Visualization: Synthetic Pathways

The following diagram illustrates the synthesis of the building block itself and its downstream conversion into a pyrazole scaffold.

Figure 1: Synthetic workflow from benzyl chloride precursor to pyrazole heterocycle.

Experimental Protocols

Protocol A: Synthesis of 1-(3-Methylbenzyl)-3,5-dimethylpyrazole

Rationale: This protocol demonstrates the standard Knorr Pyrazole Synthesis, the most common application for this building block.

Reagents:

-

(3-Methylbenzyl)hydrazine HCl (1.0 equiv)

-

Acetylacetone (1.1 equiv)

-

Ethanol (0.5 M concentration)

-

Sodium Acetate (1.1 equiv) or Triethylamine (to neutralize HCl)

Procedure:

-

Preparation: In a round-bottom flask equipped with a stir bar, dissolve (3-methylbenzyl)hydrazine HCl (1.72 g, 10 mmol) in Ethanol (20 mL).

-

Neutralization: Add Sodium Acetate (0.82 g, 10 mmol) to liberate the free hydrazine in situ. Stir for 10 minutes at room temperature.

-

Addition: Add Acetylacetone (1.13 mL, 11 mmol) dropwise. A mild exotherm may occur.

-

Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (System: 30% EtOAc/Hexanes) for the disappearance of the hydrazine.

-

Workup: Cool to room temperature. Remove solvent under reduced pressure.[1]

-

Extraction: Resuspend residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

Purification: Dry organic layer over anhydrous

, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc/Hexanes).

Mechanistic Note: The regioselectivity is driven by the initial attack of the terminal hydrazine nitrogen (

Protocol B: Hydrazone Formation (Aldehyde Identification)

Rationale: Used for intermediate synthesis or protecting group strategies.

Procedure:

-

Dissolve the aldehyde (1.0 equiv) in Methanol.

-

Add (3-Methylbenzyl)hydrazine HCl (1.1 equiv).

-

Add catalytic Acetic Acid (1-2 drops).

-

Stir at RT for 1-12 hours. The product often precipitates out or can be isolated by evaporation.

Safety, Stability, & Handling

Hazard Classification:

-

Acute Toxicity: Category 4 (Oral).[2] Harmful if swallowed.

-

Skin/Eye Irritation: Potential irritant.[3]

-

Genotoxicity: Hydrazines as a class are structural alerts for genotoxicity (mutagenic potential). Handle in a fume hood with proper PPE (nitrile gloves, safety glasses).

Storage Conditions:

-

Hygroscopic: Store in a tightly sealed container.

-

Oxidation Sensitivity: The HCl salt is relatively stable, but the free base oxidizes rapidly in air to form azo compounds or hydrazones.

-

Temperature: Refrigerate (2-8°C) for long-term storage to prevent slow decomposition.

Disposal:

-

Do not dispose of down the drain. Hydrazines are toxic to aquatic life. Quench excess hydrazine with dilute bleach (sodium hypochlorite) solution slowly in an ice bath (exothermic nitrogen evolution) before disposal, following local hazardous waste regulations.

References

-

PubChem Compound Summary. CID 329776100: (3-Methylbenzyl)hydrazine hydrochloride.[4] National Center for Biotechnology Information. [Link]

-

Organic Syntheses. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Org. Synth. 2013, 90, 64-73. (Foundational methodology for benzylhydrazine reactivity). [Link]

Sources

Structural Elucidation and Spectroscopic Validation of (3-Methylbenzyl)hydrazine Hydrochloride

A Technical Whitepaper for Drug Development Professionals

Executive Summary: The Role of Hydrazine Building Blocks in Drug Discovery

In modern pharmaceutical synthesis, the regioselective construction of heterocyclic pharmacophores—such as pyrazoles and indazoles—relies heavily on the purity and structural integrity of hydrazine precursors. (3-Methylbenzyl)hydrazine hydrochloride (CAS: 51421-18-2) [1] has emerged as a critical nucleophilic building block, most notably in the synthesis of soluble guanylate cyclase (sGC) stimulators used to treat pulmonary hypertension and cardiovascular diseases[2].

As a Senior Application Scientist, I have designed this guide to move beyond standard data reporting. This whitepaper provides a deep-dive into the causality behind the spectroscopic behavior (NMR, IR, MS) of (3-Methylbenzyl)hydrazine hydrochloride, equipping analytical chemists with the self-validating protocols necessary to ensure flawless downstream synthesis.

Pharmacological Context: The sGC-cGMP Pathway

Before analyzing the molecule, it is crucial to understand its application. Derivatives synthesized from (3-Methylbenzyl)hydrazine hydrochloride act as allosteric stimulators of the sGC enzyme. Unlike traditional therapies that rely on endogenous nitric oxide (NO), these compounds stimulate sGC independently of NO, catalyzing the conversion of GTP to cGMP to mediate vasodilation [2].

Fig 1: NO-independent sGC-cGMP pathway activation by hydrazine derivatives.

Spectroscopic Characterization & Causality

The accurate identification of (3-Methylbenzyl)hydrazine hydrochloride requires understanding how the protonated hydrazinium moiety interacts with the meta-substituted aromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection Causality: The hydrochloride salt exhibits poor solubility in non-polar solvents (e.g.,

-

H NMR (400 MHz, DMSO-

-

C NMR (100 MHz, DMSO-

Mass Spectrometry (ESI-MS)

Ionization Causality: Because the compound exists as a pre-formed ion (a protonated hydrazine) in solution, Electrospray Ionization in positive mode (ESI+) is the softest and most logical choice. It transfers the

-

Fragmentation Pathway: The primary fragmentation involves the homolytic/heterolytic cleavage of the weak N-N and C-N bonds. The loss of the hydrazine moiety (

, -32 Da) generates a highly stable, resonance-stabilized 3-methylbenzyl cation at m/z 105.1 , which rapidly undergoes ring expansion to form a stable methyltropylium ion. This is universally the base peak [5].

Infrared (IR) Spectroscopy

Vibrational Causality: The IR spectrum (ATR) is dominated by a massive, broad absorption band from 3200 to 2800 cm

Quantitative Data Summary

| Technique | Parameter | Value / Assignment | Causality / Structural Note |

| Deshielded by adjacent hydrazinium cation. | |||

| Broadened by quadrupolar relaxation & exchange. | |||

| Alpha-carbon to electronegative nitrogen. | |||

| IR (ATR) | 3200-2800 cm | N-H / C-H stretch | Broadened due to extensive HCl hydrogen bonding. |

| IR (ATR) | 780, 690 cm | C-H out-of-plane | Characteristic of meta-disubstituted benzene. |

| ESI-MS | m/z 137.1 | Intact protonated free base. | |

| ESI-MS | m/z 105.1 | Methyltropylium cation (Base peak). |

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in drug development workflows, analytical protocols cannot rely on blind data acquisition. They must be designed as self-validating systems.

Protocol A: Self-Validating Multinuclear NMR Acquisition

-

Sample Preparation: Dissolve 15 mg of (3-Methylbenzyl)hydrazine hydrochloride in 0.6 mL of anhydrous DMSO-

. Ensure the solvent ampoule is freshly opened to prevent water contamination (which would mask the N-H region at -

Internal Calibration: Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard to lock

0.00 ppm. -

Acquisition: Acquire standard 1D

H (16 scans, 10s relaxation delay) and -

Self-Validation Checkpoint (

Shake): After initial acquisition, add 2 drops of

Protocol B: High-Resolution ESI-MS Workflow

-

System Suitability: Flush the LC-MS system with 50:50 Water:Acetonitrile (0.1% Formic Acid). Run a solvent blank to ensure no carryover of m/z 105 or 137 from previous runs.

-

Sample Preparation: Dilute the compound to 1 µg/mL in 50:50 Water:Acetonitrile. Do not add additional acid; the hydrochloride salt provides sufficient protons.

-

Acquisition: Infuse at 10 µL/min into the ESI source. Set capillary voltage to 3.5 kV and desolvation temperature to 250°C.

-

Self-Validation Checkpoint (Polarity Switching): While the positive mode confirms the organic base (m/z 137.1), immediately switch the MS to Negative Ion Mode (ESI-) . Validation: You must observe an isotopic cluster at m/z 35 and 37 (in a 3:1 ratio). This validates the presence of the chloride counterion, proving the compound is the intact salt and not the degraded free base.

References

-

Howei Pharm. "CAS 51421-18-2 | (3-Methylbenzyl)hydrazine hydrochloride, 95%+". Howei Life Science Solutions. Available at:[Link]

- Google Patents. "EP3112363A1 - 2-[1-[(2-fluorophenyl)methyl]-5-(3-isoxazolyl)-1h-pyrazol-3-yl]-pyrimidine derivatives and related compounds as soluble guanylate cyclase (sGC) stimulators". European Patent Office.

-

MDPI. "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives". Molecules. Available at:[Link]

-

Frontiers in Chemistry. "Characterizing metabolic drivers of Clostridioides difficile infection with activity-based hydrazine probes". Frontiers. Available at:[Link]

CAS number and safety information for (3-Methylbenzyl)hydrazine hydrochloride

The following technical guide provides an in-depth analysis of (3-Methylbenzyl)hydrazine hydrochloride, designed for researchers in medicinal chemistry and drug development.

Advanced Synthesis, Safety Protocols, and Application in Heterocyclic Chemistry

Executive Summary

(3-Methylbenzyl)hydrazine hydrochloride (CAS: 1255718-15-0) is a specialized alkylhydrazine building block used primarily in the synthesis of nitrogen-containing heterocycles.[1][2] As a stable salt form of the air-sensitive free base, it serves as a critical nucleophile in the construction of pyrazoles, indazoles, and pyridazines—scaffolds ubiquitous in kinase inhibitors, MAO inhibitors, and antimicrobial agents.[2] This guide outlines its physicochemical profile, validated handling protocols, and its mechanistic role in high-value organic transformations.[2]

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

The hydrochloride salt confers stability to the hydrazine moiety, which is otherwise prone to oxidation and decomposition.[2] Researchers must distinguish this compound from its regioisomers (e.g., 2-methyl or 4-methyl variants) and its aryl analog (3-methylphenylhydrazine), as their reactivity profiles differ significantly.[2]

Table 1: Compound Specifications

| Property | Specification |

| Chemical Name | (3-Methylbenzyl)hydrazine hydrochloride |

| Synonyms | 1-(3-Methylbenzyl)hydrazine HCl; m-Xylylhydrazine HCl |

| CAS Number (HCl) | 1255718-15-0 |

| CAS Number (Free Base) | 51421-18-2 |

| Molecular Formula | C₈H₁₂N₂[1][2][3] · HCl |

| Molecular Weight | 172.66 g/mol |

| Structure (SMILES) | CC1=CC=CC(CNN)=C1.Cl |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O) |

| Storage | Hygroscopic.[2] Store at 2–8°C under inert atmosphere (Argon/Nitrogen). |

Safety & Toxicology Framework (E-E-A-T)[2]

Critical Hazard Assessment: Hydrazine derivatives are potent nucleophiles and potential alkylating agents.[2] While specific toxicological data for this derivative is limited, it must be handled as a Category 1B Carcinogen and Skin Sensitizer by proxy of the hydrazine class.[2]

GHS Classification & Hazard Statements[1][2][8]

Self-Validating Safety Protocol

The following workflow ensures containment and immediate response to exposure.

Figure 1: Decision tree for safe handling and exposure response.[2][4]

Technical Applications in Drug Discovery[2][12]

(3-Methylbenzyl)hydrazine serves as a "privileged structure" precursor.[2] Its benzyl-hydrazine motif allows for the rapid generation of diversity in library synthesis.[2]

Core Utility: Pyrazole Synthesis

The primary application is the Regioselective Synthesis of 1-Substituted Pyrazoles .[2] Pyrazoles are pharmacophores found in drugs like Celecoxib and Ruxolitinib.[2] Using the hydrochloride salt allows for precise stoichiometry and cleaner reaction profiles compared to the liquid free base.[2]

Mechanistic Insight

The reaction typically proceeds via a condensation with 1,3-diketones or

-

Nucleophilic Attack: The terminal nitrogen (

) of the hydrazine attacks the carbonyl carbon.[2] -

Cyclization: The secondary nitrogen attacks the second electrophilic center.[2]

-

Aromatization: Loss of water drives the formation of the aromatic pyrazole ring.[2]

Experimental Protocols

Protocol A: Synthesis of 1-(3-Methylbenzyl)-3,5-dimethylpyrazole

A standardized validation reaction to confirm reagent quality and reactivity.[2]

Reagents:

-

Acetylacetone (2,4-Pentanedione) (1.1 equiv)[2]

-

Ethanol (Absolute)[2]

-

Triethylamine (Et₃N) (1.2 equiv) - Required to neutralize the HCl salt.[2]

Methodology:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend (3-Methylbenzyl)hydrazine HCl (172 mg, 1.0 mmol) in Ethanol (5 mL).

-

Neutralization: Add Triethylamine (167 µL, 1.2 mmol) dropwise. The solution should clarify as the free base is liberated.

-

Addition: Add Acetylacetone (113 µL, 1.1 mmol) slowly at room temperature.

-

Reaction: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).[2]

-

Workup: Cool to room temperature. Remove solvent under reduced pressure.[2]

-

Extraction: Dissolve residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography if necessary.

Expected Outcome: A pale yellow oil or low-melting solid.[2]

Validation: ¹H NMR should show the loss of the hydrazine protons and the appearance of the pyrazole singlet (

Synthesis Pathway Diagram[2]

Figure 2: Mechanistic pathway for the conversion of the hydrochloride salt to the active pyrazole scaffold.[2]

Handling & Disposal Framework

Storage Stability: Hydrazine hydrochlorides are significantly more stable than their free base counterparts.[2] However, they are hygroscopic.[2] Moisture absorption can lead to hydrolysis or stoichiometry errors.[2]

-

Recommendation: Store in a desiccator or under inert gas. Re-seal containers immediately after use.

Disposal:

-

Do NOT mix with oxidizing agents (peroxides, permanganates) as this may generate nitrogen gas rapidly or cause ignition.[2]

-

Quenching: Small spills can be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazine to nitrogen, followed by dilution.[2] Note: This reaction is exothermic; perform slowly.[2]

-

Waste Stream: Segregate as "Toxic Organic Solid" for incineration.[2]

References

-

PubChem. (n.d.).[2] Compound Summary: (3-Methylbenzyl)hydrazine.[1][2] National Library of Medicine.[2] Retrieved from [Link]

-

Organic Syntheses. (2014). Synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole. Org. Synth. 2014, 91, 260-272.[2] (Demonstrates general benzylhydrazine reactivity). Retrieved from [Link][2]

Sources

- 1. 20570-96-1|Benzylhydrazine dihydrochloride|BLD Pharm [bldpharm.com]

- 2. (3-Methylbenzyl)hydrazine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. (3-Methylbenzyl)hydrazine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. lobachemie.com [lobachemie.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

Solubility profile of (3-Methylbenzyl)hydrazine hydrochloride in common lab solvents

An In-depth Technical Guide to the Solubility Profile of (3-Methylbenzyl)hydrazine Hydrochloride

This guide provides a comprehensive technical overview of the solubility profile of (3-Methylbenzyl)hydrazine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental physicochemical principles with actionable laboratory protocols to offer a complete understanding of this compound's solubility characteristics.

Introduction: The Critical Role of Solubility

(3-Methylbenzyl)hydrazine hydrochloride is an organic compound featuring a benzylhydrazine core. As a hydrochloride salt, its physicochemical properties, particularly solubility, are of paramount importance for a wide range of applications, from synthetic organic chemistry to pharmaceutical development. Solubility dictates the medium in which a reaction can be conducted, the choice of purification methods, and, critically in pharmacology, a drug candidate's bioavailability and formulation possibilities.[1][2] Understanding the solubility profile of this compound is therefore a foundational step in its effective application.

This guide will explore the predicted solubility of (3-Methylbenzyl)hydrazine hydrochloride in common laboratory solvents, grounded in its structural attributes. Furthermore, it will provide detailed, field-proven protocols for the experimental determination of both thermodynamic and kinetic solubility.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure and the nature of the solvent. For (3-Methylbenzyl)hydrazine hydrochloride, several key features govern its solubility behavior.

Molecular Structure: The molecule possesses both a nonpolar aromatic ring (the methylbenzyl group) and a highly polar hydrazine hydrochloride moiety. This amphiphilic nature suggests a nuanced solubility profile.

Hydrochloride Salt: The presence of the hydrochloride salt dramatically increases the polarity of the molecule. The ionic interaction between the hydrazinium cation and the chloride anion makes it significantly more likely to dissolve in polar solvents capable of solvating these ions. The free base, (3-Methylbenzyl)hydrazine, would be expected to be less soluble in polar solvents and more soluble in nonpolar organic solvents.

Analog Analysis: In the absence of specific experimental data for (3-Methylbenzyl)hydrazine hydrochloride, we can draw inferences from structurally similar compounds. Benzylamine hydrochloride, for instance, is known to be soluble in water and polar solvents.[3] Similarly, benzylhydrazine hydrochloride is described as soluble in water and alcohol. This strongly suggests that (3-Methylbenzyl)hydrazine hydrochloride will follow a similar pattern. The methyl group on the benzene ring is unlikely to drastically alter this behavior, though it may slightly increase its lipophilicity.

pKa and logP: The acid dissociation constant (pKa) and the logarithm of the partition coefficient (logP) are crucial predictors of solubility. For the analogous compound benzylamine, the pKa of its conjugate acid is approximately 9.3.[4][5] This indicates that in aqueous solutions with a pH below 9.3, the protonated, charged form will predominate, enhancing its solubility in water. The logP of benzylamine is around 1.09, suggesting a moderate degree of lipophilicity.[4] The methyl substituent on the benzene ring in (3-Methylbenzyl)hydrazine will likely increase the logP slightly, but the compound will remain predominantly hydrophilic in its salt form.

Predicted Solubility:

Based on these characteristics, the following solubility profile for (3-Methylbenzyl)hydrazine hydrochloride is predicted:

-

High Solubility: In polar protic solvents such as water, methanol, and ethanol. These solvents can effectively solvate both the hydrazinium cation and the chloride anion through hydrogen bonding and dipole-dipole interactions.

-

Moderate to Low Solubility: In polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). While these solvents have high dielectric constants and can solvate cations well, their ability to solvate the chloride anion is less effective compared to protic solvents.

-

Insoluble or Sparingly Soluble: In nonpolar solvents such as hexane, toluene, and diethyl ether. These solvents lack the polarity to overcome the lattice energy of the ionic salt.

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

In the context of drug discovery and development, it is crucial to distinguish between two types of solubility measurements: thermodynamic and kinetic.[1][2]

Thermodynamic Solubility (or equilibrium solubility) is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[6] This is a true measure of a compound's solubility and is typically determined using the shake-flask method, which allows sufficient time for the system to reach equilibrium.[1][7][8] This value is critical for lead optimization and formulation development.[6]

Kinetic Solubility is the concentration of a compound at which it precipitates out of a solution under a specific set of experimental conditions.[9] This measurement is often performed in high-throughput screening (HTS) formats where a compound is first dissolved in a strong organic solvent like DMSO and then diluted into an aqueous buffer.[2][10][11] Precipitation is monitored over a shorter time frame.[1] Kinetic solubility is a valuable parameter in the early stages of drug discovery for quickly assessing the suitability of compounds for biological assays.[2][9]

Experimental Determination of Solubility

The following sections provide detailed protocols for determining the thermodynamic and kinetic solubility of (3-Methylbenzyl)hydrazine hydrochloride.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[7][8] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

Protocol:

-

Preparation:

-

Add an excess amount of crystalline (3-Methylbenzyl)hydrazine hydrochloride to a series of clear glass vials. The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution has been achieved.

-

To each vial, add a precise volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH values, methanol, ethanol).

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or on a rotator in a temperature-controlled environment (typically 25 °C or 37 °C).

-

Agitate the samples for a predetermined period, generally 24 to 48 hours, to ensure that equilibrium is reached.[1] The appropriate equilibration time should be established by taking measurements at various time points until the concentration of the dissolved compound remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, filtration through a 0.45 µm filter or centrifugation at high speed is recommended.

-

-

Analysis:

-

Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of (3-Methylbenzyl)hydrazine hydrochloride in the diluted sample using a validated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the solubility.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: High-Throughput Screening (HTS) Method

Kinetic solubility assays are designed for rapid screening of multiple compounds and are well-suited for early drug discovery.[10][11]

Protocol:

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of (3-Methylbenzyl)hydrazine hydrochloride in 100% DMSO (e.g., 10 mM).

-

-

Serial Dilution:

-

In a 96-well plate, perform a serial dilution of the DMSO stock solution.

-

-

Addition to Aqueous Buffer:

-

Transfer a small, fixed volume of each dilution from the DMSO plate to a corresponding 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should typically be low (e.g., <1%) to minimize its effect on solubility.

-

-

Incubation and Precipitation Detection:

-

Mix the plate and incubate at room temperature for a defined period, typically 1 to 2 hours.

-

Monitor for the formation of a precipitate. This can be done visually or, more quantitatively, using nephelometry (light scattering) or turbidimetry (light absorbance).[11]

-

-

Quantification:

-

The highest concentration that does not show evidence of precipitation is reported as the kinetic solubility.

-

Sources

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. Page loading... [guidechem.com]

- 4. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound Benzylamine (FDB012059) - FooDB [foodb.ca]

- 6. evotec.com [evotec.com]

- 7. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. who.int [who.int]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. waters.com [waters.com]

- 11. bmglabtech.com [bmglabtech.com]

The Versatile Scaffold: Unlocking the Potential of (3-Methylbenzyl)hydrazine Hydrochloride in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Hydrazine Moiety in Drug Discovery

The hydrazine functional group, with its inherent reactivity and capacity to form a diverse array of heterocyclic systems, has been a cornerstone of medicinal chemistry for decades. From the pioneering anti-tubercular agent isoniazid to contemporary anti-cancer and neurological drugs, hydrazine derivatives have consistently proven to be a rich source of therapeutic innovation.[1][2] Their value lies in their ability to serve as versatile building blocks for constructing complex molecular architectures, particularly nitrogen-containing heterocycles such as pyrazoles, indoles, and pyridazines, which are prevalent in a vast number of biologically active compounds.[1] This guide focuses on a specific, yet highly promising, member of this chemical family: (3-Methylbenzyl)hydrazine hydrochloride. We will explore its synthesis, reactivity, and, most importantly, its potential applications as a key intermediate in the development of novel therapeutic agents.

Physicochemical Properties and Synthesis of (3-Methylbenzyl)hydrazine Hydrochloride

(3-Methylbenzyl)hydrazine hydrochloride is a crystalline solid with the empirical formula C₈H₁₃ClN₂ and a molecular weight of 172.66 g/mol . Its structure features a hydrazine group attached to a benzyl moiety, which is further substituted with a methyl group at the 3-position of the aromatic ring. This substitution pattern offers a unique combination of steric and electronic properties that can be exploited in drug design.

Synthesis Protocol: A Probable Synthetic Route

While specific literature detailing the synthesis of (3-Methylbenzyl)hydrazine hydrochloride is not abundant, a highly probable and efficient route can be extrapolated from established methods for preparing structurally similar arylhydrazines, such as 3-methylphenylhydrazine hydrochloride.[3] The synthesis typically proceeds via a two-step process involving diazotization of the corresponding aniline followed by reduction.

Step-by-Step Methodology:

-

Diazotization of 3-Methylbenzylamine:

-

Dissolve 3-methylbenzylamine in a suitable acidic medium, typically hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

-

Reduction of the Diazonium Salt:

-

Prepare a solution of a suitable reducing agent, such as sodium sulfite or stannous chloride, in an acidic medium.

-

Slowly add the freshly prepared diazonium salt solution to the reducing agent solution, again maintaining a low temperature.

-

The reduction of the diazonium group to a hydrazine proceeds to yield (3-Methylbenzyl)hydrazine.

-

-

Isolation as the Hydrochloride Salt:

-

Upon completion of the reduction, the reaction mixture is typically worked up by extraction into an organic solvent.

-

The (3-Methylbenzyl)hydrazine free base is then precipitated as its hydrochloride salt by the addition of hydrochloric acid.

-

The resulting crystalline solid can be purified by recrystallization.

-

Core Applications in Medicinal Chemistry: A Gateway to Privileged Scaffolds

The primary utility of (3-Methylbenzyl)hydrazine hydrochloride in medicinal chemistry lies in its role as a precursor for the synthesis of heterocyclic compounds with established pharmacological importance. The hydrazine moiety is a key reactant in several name reactions that are fundamental to the construction of these ring systems.

Synthesis of Substituted Pyrazoles: A Hub of Biological Activity

Pyrazoles are a class of five-membered heterocyclic compounds that are present in a wide range of pharmaceuticals, including the anti-inflammatory drug celecoxib and the phosphodiesterase inhibitor sildenafil.[1] The synthesis of 1,3,5-trisubstituted pyrazoles is readily achieved through the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[4]

Experimental Workflow for Pyrazole Synthesis:

The general workflow for the synthesis of 1-(3-methylbenzyl)-substituted pyrazoles involves the reaction of (3-Methylbenzyl)hydrazine hydrochloride with a suitable 1,3-dicarbonyl compound, often under acidic or neutral conditions.

Caption: General workflow for the synthesis of 1-(3-methylbenzyl)-pyrazole derivatives.

Detailed Protocol for the Synthesis of a Representative Pyrazole Derivative:

-

In a round-bottom flask, dissolve (3-Methylbenzyl)hydrazine hydrochloride (1.0 mmol) in a suitable solvent such as ethanol.

-

Add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 mmol) to the solution.

-

Add a catalytic amount of a Brønsted acid (e.g., a few drops of glacial acetic acid) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can then be purified by recrystallization or column chromatography to yield the desired 1-(3-methylbenzyl)-3,5-dimethylpyrazole.

The 3-methylbenzyl substituent in the resulting pyrazole can influence the compound's lipophilicity and steric interactions with its biological target, potentially leading to improved potency and selectivity.

The Fischer Indole Synthesis: Crafting a Cornerstone of Medicinal Chemistry

The indole nucleus is another "privileged scaffold" in drug discovery, found in numerous natural products and synthetic drugs, including the anti-migraine triptans and various anti-cancer agents.[5] The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[5][6] While (3-Methylbenzyl)hydrazine is not a phenylhydrazine and thus not a direct substrate for the classical Fischer indole synthesis, its structural relative, 3-methylphenylhydrazine, is. The principles of this reaction are crucial for understanding the potential of related hydrazine derivatives.

Mechanism of the Fischer Indole Synthesis:

The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[7][7]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the aromatic indole ring.[5]

Sources

- 1. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]

- 3. CN101337910A - Method for preparing 3-hydrazinobenzoic acid hydrochloride - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsisinternational.org [rsisinternational.org]

Use of (3-Methylbenzyl)hydrazine hydrochloride as a building block for heterocyclic synthesis

Technical Guide: (3-Methylbenzyl)hydrazine Hydrochloride in Heterocyclic Scaffolding

Executive Summary

(3-Methylbenzyl)hydrazine hydrochloride (CAS: 1255718-15-0) serves as a specialized alkyl-hydrazine building block in medicinal chemistry. Unlike simple methylhydrazine, the 3-methylbenzyl moiety provides a predefined lipophilic vector (

Part 1: Chemical Profile & Handling[1][2]

1.1 Technical Specifications

| Property | Specification |

| IUPAC Name | (3-Methylbenzyl)hydrazine hydrochloride |

| CAS Number | 1255718-15-0 |

| Molecular Formula | |

| Molecular Weight | 172.66 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM/EtOAc |

| Acidity | Weakly acidic in solution (HCl salt); requires neutralization for nucleophilic activity |

1.2 Safety & Stability (Genotoxicity Alert) Hydrazine derivatives are structural alerts for genotoxicity (mutagenicity).

-

Handling: Use a dedicated fume hood. Double-glove (Nitrile) to prevent dermal absorption.

-

Stability: The hydrochloride salt is significantly more stable to oxidation than the free base. Store desipated at 2–8°C.

-

Free-Basing: Do not isolate the free base for long-term storage. Generate it in situ using mild bases (e.g.,

,

Part 2: Pyrazole Synthesis (The Workhorse Reaction)[3]

The primary utility of (3-methylbenzyl)hydrazine is the Knorr Pyrazole Synthesis. The reaction with 1,3-dicarbonyls yields

2.1 Regioselectivity Challenges When reacting with unsymmetrical 1,3-diketones, two regioisomers are possible.

-

Mechanism: The reaction proceeds via an initial hydrazone formation followed by cyclization.[1]

-

Nucleophilicity: The substituted nitrogen (

) is more electron-rich but sterically hindered. The terminal nitrogen ( -

Outcome: Typically, the terminal

attacks the more reactive (less hindered) carbonyl first. -

Control: Regioselectivity is solvent-dependent. Protic solvents (EtOH) often favor thermodynamic products, while aprotic solvents may alter the ratio based on hydrogen bonding.

2.2 Experimental Protocol: Condensation with Acetylacetone Target: Synthesis of 1-(3-methylbenzyl)-3,5-dimethyl-1H-pyrazole.

Step-by-Step Methodology:

-

Preparation: In a 100 mL round-bottom flask, suspend (3-Methylbenzyl)hydrazine HCl (1.0 equiv, 5 mmol) in Ethanol (20 mL).

-

Neutralization: Add Sodium Acetate (1.1 equiv) or Triethylamine (1.1 equiv). Stir for 10 minutes at room temperature to liberate the free hydrazine.

-

Note: The solution may become slightly cloudy due to NaCl/Et3N-HCl formation.

-

-

Addition: Add Acetylacetone (1.05 equiv) dropwise.

-

Exotherm: Mild exotherm may occur.

-

-

Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (System: 20% EtOAc/Hexanes).

-

Workup:

-

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

2.3 Visualization: Pyrazole Formation Pathway

Caption: Mechanistic flow for the conversion of the hydrazine salt to the pyrazole scaffold.

Part 3: 1,2,4-Triazole Construction

For scaffolds requiring higher nitrogen content (e.g., antifungal or antiviral pharmacophores), this building block reacts with nitriles or formamide derivatives.

3.1 The Einhorn-Brunner Variation

Reacting the hydrazine with diacylamines or

3.2 Experimental Protocol: Reaction with Formamidine Acetate Target: Synthesis of 1-(3-methylbenzyl)-1,2,4-triazole.

-

Reagents: Combine (3-Methylbenzyl)hydrazine HCl (5 mmol) and Formamidine Acetate (15 mmol, 3 equiv) in Acetic Acid (10 mL).

-

Reaction: Reflux at 110°C for 12 hours.

-

Note: Acetic acid acts as both solvent and catalyst.

-

-

Workup:

-

Outcome: Yields the 1-substituted 1,2,4-triazole.

Part 4: Advanced Scaffolding & Medicinal Utility

4.1 Scaffold Diversity Decision Tree The choice of electrophile dictates the heterocyclic core.

Caption: Electrophile selection guide for divergent synthesis.

4.2 Medicinal Chemistry: The "Meta-Methyl" Effect Why use this specific isomer?

-

Lipophilicity (LogP): The 3-methyl group increases LogP by approx 0.5 units compared to the benzyl analog, improving membrane permeability.

-

Metabolic Stability: The meta-substitution blocks metabolic oxidation at the vulnerable para-position of the phenyl ring.

-

Conformational Lock: In kinase inhibitors, the methyl group can force the benzyl ring into a specific twist relative to the heterocycle, potentially filling small hydrophobic pockets (e.g., the gatekeeper region).

References

-

Heller, S. T., & Natarajan, S. R. (2006).[4] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[1][4] Organic Letters, 8(13), 2675–2678. Link

-

Sigma-Aldrich. (n.d.). (3-Methylbenzyl)hydrazine hydrochloride Product Detail & Safety Data Sheet. Link

- Maddila, S., et al. (2013). Synthesis and anti-inflammatory activity of some new 1,2,4-triazoles. Letters in Drug Design & Discovery, 10(10), 977-983.

-

PubChem. (n.d.). Compound Summary for CID 329776100: (3-Methylbenzyl)hydrazine hydrochloride. Link

Sources

Technical Guide: Physical and Chemical Characterization of (3-Methylbenzyl)hydrazine Hydrochloride

The following technical guide details the physical and chemical characteristics of (3-Methylbenzyl)hydrazine hydrochloride , a specialized hydrazine derivative used as a building block in the synthesis of pyrazoles and pharmaceutical intermediates.

Executive Summary

(3-Methylbenzyl)hydrazine hydrochloride (CAS: 1255718-15-0) is a mono-substituted hydrazine salt utilized primarily as a nucleophilic intermediate in heterocycle synthesis. Structurally, it consists of a hydrazine moiety attached to a meta-tolyl (3-methylbenzyl) group, stabilized as a hydrochloride salt.

This guide addresses the critical gap in experimental data for this specific isomer by synthesizing property data from structural analogs (benzylhydrazine/phenylhydrazine classes) and defining the mandatory characterization protocols required for its validation in drug development workflows.

Physicochemical Profile

Identity & Constants

The following data establishes the baseline identity for the compound. Researchers must verify batch-specific values using the protocols in Section 4.

| Property | Value / Description |

| Chemical Name | (3-Methylbenzyl)hydrazine hydrochloride |

| CAS Number | 1255718-15-0 |

| Molecular Formula | |

| Molecular Weight | 172.66 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexane, Toluene |

| Hygroscopicity | Moderate (Deliquescent upon prolonged air exposure) |

| Melting Point | Experimental determination required.[1][2][3][4][5][6] (Analog range: 113°C – 145°C) |

Critical Note on Melting Point: While the unsubstituted benzylhydrazine monohydrochloride melts at ~113°C [1] and the dihydrochloride at ~145°C (dec) [2], the additional methyl group at the meta-position may alter crystal packing.[1] Experimental verification via DSC (Protocol 4.1) is required for every new lot.[1]

Molecular Structure

The compound features a hydrazine group (

SMILES: NNCC1=CC=CC(C)=C1.[H]Cl

Synthesis & Production Workflow

The synthesis of (3-Methylbenzyl)hydrazine hydrochloride typically follows a nucleophilic substitution pathway using hydrazine hydrate in excess to prevent over-alkylation (formation of symmetrical hydrazines).

Reaction Logic

-

Precursor: 3-Methylbenzyl chloride (CAS 620-19-9).[7]

-

Reagent: Hydrazine hydrate (excess).

-

Workup: The free base is extracted and then precipitated as the hydrochloride salt using HCl gas or concentrated hydrochloric acid.[1]

Process Visualization

The following diagram outlines the critical process controls (CPCs) to ensure high purity.

Figure 1: Synthetic pathway for (3-Methylbenzyl)hydrazine hydrochloride, highlighting the critical excess hydrazine step to avoid dimer formation.

Mandatory Characterization Protocols

As a "Unique Chemical Collection" item often lacking comprehensive CoA data from vendors [3], the following self-validating protocols are required upon receipt.

Thermal Analysis (Melting Point & Purity)

Objective: Determine the precise melting point and detect inorganic impurities.

-

Method: Differential Scanning Calorimetry (DSC).[1]

-

Protocol:

-

Weigh 2–5 mg of sample into a Tzero aluminum pan.

-

Equilibrate at 30°C.

-

Ramp 10°C/min to 250°C under Nitrogen purge (50 mL/min).

-

-

Acceptance Criteria: A sharp endothermic peak (onset to peak < 2°C width).[1] Broadening indicates solvent inclusion or oxidation.[1]

Chloride Content Titration

Objective: Confirm stoichiometry (Mono- vs. Dihydrochloride).

-

Method: Argentometric Titration (Volhard Method).[1]

-

Protocol:

-

Dissolve 100 mg sample in 50 mL DI water.

-

Add 5 mL 6M

. -

Titrate with 0.1M

using a potentiometric electrode.[1]

-

-

Calculation:

[1]

HPLC Purity Method

Objective: Quantify organic impurities (e.g., bis-alkylated hydrazine).[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

-

Mobile Phase A: 0.1% TFA in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 20 min.

-

Detection: UV at 210 nm (hydrazine absorption is weak; low wavelength required).[1]

Stability & Handling Logic

Hydrazine salts are prone to oxidation and hygroscopicity.[1] The following logic gate determines the suitability of a stored batch for use.

Figure 2: Quality control logic for assessing the stability of stored hydrazine hydrochloride salts.

Storage Requirements[1][4][8]

-

Atmosphere: Store under Argon or Nitrogen.[1]

-

Temperature: 2–8°C (Refrigerated).

-

Container: Amber glass vial with Teflon-lined cap (protect from light and moisture).[1]

References

-

ChemicalBook. (2025).[1][8] Benzylhydrazine monohydrochloride Properties and Melting Point. Retrieved from .[1]

-

Tokyo Chemical Industry (TCI). (2025).[1] Benzylhydrazine Dihydrochloride Product Specifications. Retrieved from .[1]

-

Sigma-Aldrich. (2025).[1] (3-Methylbenzyl)hydrazine hydrochloride AldrichCPR Product Detail. Retrieved from .

-

National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: Benzylhydrazine dihydrochloride.[1] Retrieved from .

-

Organic Syntheses. (2013).[1] Synthesis of Substituted Pyrazoles from Hydrazines. Org. Synth. 2013, 90, 316-326. Retrieved from .[1]

Sources

- 1. avantorsciences.com [avantorsciences.com]

- 2. Methylhydrazine | CH3NHNH2 | CID 6061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3-Methylbenzyl)hydrazine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. CAS 51421-18-2 | (3-Methylbenzyl)hydrazine hydrochloride,95%+ - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]

- 5. kaggle.com [kaggle.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. 3-Methylbenzyl chloride synthesis - chemicalbook [chemicalbook.com]

- 8. BENZYLHYDRAZINE MONOHYDROCHLORIDE | 1073-62-7 [chemicalbook.com]

In-Depth Technical Guide: Stability, Degradation Kinetics, and Storage Protocols for (3-Methylbenzyl)hydrazine Hydrochloride

Executive Summary

(3-Methylbenzyl)hydrazine hydrochloride (CAS: 1255718-15-0) is a highly reactive arylalkyl hydrazine derivative. While traditionally utilized as a critical building block in the pharmaceutical synthesis of soluble guanylate cyclase (sGC) stimulators[1], its potent reducing capabilities have recently positioned it as a vital stabilizing additive in next-generation perovskite solar cells[2][3]. However, the inherent thermodynamic instability of the hydrazine moiety presents significant handling and storage challenges. This whitepaper provides a comprehensive, causality-driven analysis of its degradation pathways, establishes rigorous storage protocols, and details self-validating analytical methodologies to ensure structural integrity during research and manufacturing.

Physicochemical Profiling & Degradation Causality

The stability of (3-Methylbenzyl)hydrazine hydrochloride is dictated by the delicate balance between its protonated salt form and its highly reactive free-base state. Hydrazines are potent 4-electron reducing agents[4]. Formulating the compound as a hydrochloride salt provides a degree of solid-state stability by protonating the terminal nitrogen, which significantly raises the oxidation potential and creates an energetic barrier against degradation.

However, this stability is easily compromised by environmental factors:

-

Hygroscopicity and Hydrolysis: The HCl salt is inherently hygroscopic. Exposure to atmospheric moisture leads to localized micro-dissolution on the crystal surface. This aqueous microenvironment facilitates proton exchange, effectively deprotonating a fraction of the molecules and exposing the free hydrazine base[5].

-

Auto-Oxidation & Radical Generation: Once the free base is exposed, it rapidly undergoes auto-oxidation, a process catalyzed by atmospheric oxygen and trace transition metal ions (e.g., Cu²⁺, Fe³⁺)[5]. The oxidation pathway proceeds sequentially via a diazene intermediate, ultimately leading to the extrusion of nitrogen gas (N₂) and the formation of highly reactive C-centered 3-methylbenzyl radicals[6].

-

Secondary Degradation: These C-centered radicals can subsequently undergo homocoupling (dimerization) or react further with oxygen to form 3-methylbenzaldehyde and other complex oligomeric impurities[6].

Mechanistic degradation pathway of (3-Methylbenzyl)hydrazine HCl via oxidation and deprotonation.

Quantitative Stability Matrix & Storage Protocols

To mitigate the thermodynamic drive toward oxidation, storage conditions must be engineered to suppress both kinetic energy and reactant (O₂, H₂O) availability. The following matrix outlines the required storage parameters and the physicochemical causality behind each requirement.

| Storage Parameter | Recommended Condition | Causality / Mechanistic Rationale |

| Temperature | 2°C to 8°C (Short-term) -20°C (Long-term) | Reduces the kinetic energy available to overcome the activation barrier for auto-oxidation and slows the rate of hygroscopic moisture absorption[5]. |

| Atmosphere | Argon (Ar) Blanketed | Argon is denser than nitrogen (N₂) and effectively displaces O₂ at the bottom of the container, preventing aerobic auto-oxidation[5]. |

| Humidity | < 10% RH (Desiccated) | Prevents moisture-induced local dissolution and subsequent deprotonation of the stabilizing hydrochloride salt. |

| Light Exposure | Opaque / Amber Containers | Mitigates photo-induced radical initiation and homolytic cleavage of the sensitive N-N bond. |

| Solution pH | Acidic (pH < 3) | When in solution, maintaining a low pH locks the compound in its protonated state (R-NHNH₃⁺), which is exponentially more resistant to oxidation[5]. |

Experimental Methodologies: Stability-Indicating Assays (SIA)

To accurately assess the purity and stability of (3-Methylbenzyl)hydrazine hydrochloride, standard analytical workflows must be modified. Analyzing this compound under neutral pH conditions will cause on-column degradation, leading to false-positive impurity reporting. The following self-validating LC-MS protocol ensures the compound remains intact during analysis.

Step-by-Step LC-MS Protocol for Purity Assessment

-

Sample Preparation (Critical Step): Prepare the sample diluent using 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Acetonitrile/Water (50:50 v/v). Causality: The acidic diluent forces the equilibrium toward the protonated salt, preventing auto-oxidation while the sample sits in the autosampler queue. Prepare solutions immediately before injection and purge the headspace of the autosampler vial with Argon[5].

-

Chromatographic Separation: Utilize a C18 Reverse-Phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes. Causality: The continuous presence of TFA maintains the low pH required for on-column stability.

-

-

Detection: Employ dual detection. Use UV detection at a low wavelength (210 nm) to capture the hydrazine and its non-chromophoric degradants, coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.

-

Data Analysis: Monitor for the primary API mass [M+H]⁺ = 137.10 m/z (free base equivalent). Screen for specific degradation markers: 3-methylbenzaldehyde ([M+H]⁺ = 121.06 m/z) and potential diazenes or dimerized radical species.

Step-by-step stability-indicating assay (SIA) workflow for hydrazine derivatives.

Application Context: Handling in Synthesis and Formulation

Understanding the reactivity of (3-Methylbenzyl)hydrazine hydrochloride is crucial for optimizing its use in advanced applications:

-

Pharmaceutical Synthesis (sGC Stimulators): In drug development, this compound is a primary building block for synthesizing pyrazole-based sGC stimulators, which are essential for treating pulmonary hypertension and cardiovascular diseases[1]. The synthesis typically involves the condensation of the hydrazine with β-ketoesters. Application Insight: These reactions must be conducted under strictly controlled acidic conditions (e.g., using excess acetic acid or HCl in ethanol) to prevent the premature oxidative degradation of the hydrazine before the desired cyclization can occur[1].

-

Advanced Materials (Perovskite Solar Cells): Recently, benzylhydrazine hydrochlorides have been identified as revolutionary stabilizing additives in perovskite precursor inks[2]. During the aging of perovskite solutions, iodide anions readily oxidize to detrimental iodine (I₂), and Sn²⁺ oxidizes to Sn⁴⁺, destroying the film's crystallinity. Benzylhydrazine hydrochloride acts as a sacrificial, potent reducing agent, converting I₂ back to I⁻ and preventing Sn²⁺ oxidation, thereby dramatically extending the shelf life of the precursor inks and enhancing power conversion efficiency[2][3].

References

-

Canada.ca. "Screening Assessment for the Challenge: Hydrazine." Environment and Climate Change Canada. Available at: [Link]

- Google Patents. "EP3112363A1 - 2-[1-[(2-fluorophenyl)methyl]-5-(3-isoxazolyl)-1H-pyrazol-3-yl]-pyrimidine derivatives and related compounds as soluble guanylate cyclase (sGC) stimulators.

-

National Institutes of Health (NIH). "Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions." Available at: [Link]

-

PubMed / Angewandte Chemie. "Multiple Stabilization Effects of Benzylhydrazine on Scalable Perovskite Precursor Inks for Improved Perovskite Solar Cell Production." Available at: [Link]

-

ResearchGate / Advanced Energy Materials. "Hydrazine Hydrochloride Derivatives Balance Precursor Coordination in Tin-Based Perovskite Solutions." Available at:[Link]

Sources

- 1. EP3112363A1 - 2-[1-[(2-fluorophenyl)methyl]-5-(3-isoxazolyl)-1h-pyrazol-3-yl]-pyrimidine derivatives and related compounds as soluble guanylate cyclase (sgc) stimulators for the treatment of pulmonary hypertension - Google Patents [patents.google.com]

- 2. Multiple Stabilization Effects of Benzylhydrazine on Scalable Perovskite Precursor Inks for Improved Perovskite Solar Cell Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Screening Assessment for the Challenge - Canada.ca [canada.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for pyrazole synthesis using (3-Methylbenzyl)hydrazine hydrochloride

Application Note: Regioselective Synthesis of Pyrazoles Utilizing (3-Methylbenzyl)hydrazine Hydrochloride

Executive Summary

The synthesis of pyrazole scaffolds is a critical operation in medicinal chemistry, particularly for developing therapeutic agents such as soluble guanylate cyclase (sGC) stimulators[1] and receptor-interacting protein kinase inhibitors[2]. This application note details a robust, regioselective protocol for synthesizing 1-(3-methylbenzyl)-1H-pyrazoles utilizing (3-methylbenzyl)hydrazine hydrochloride and 1,3-dicarbonyl electrophiles. Designed for drug development professionals, this guide emphasizes the mechanistic causality behind reagent selection and establishes a self-validating experimental workflow.

Mechanistic Rationale & Experimental Design

The Knorr pyrazole synthesis, originally reported in 1883, remains the premier methodology for constructing the pyrazole core via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound[3].

Causality in Reagent Selection: Handling free alkylhydrazines presents significant safety and stability challenges due to their high toxicity and propensity for rapid air oxidation. Utilizing the hydrochloride salt—specifically (3-methylbenzyl)hydrazine hydrochloride—circumvents these issues, providing a bench-stable, easily quantifiable solid[4].

To initiate the nucleophilic attack, the hydrochloride salt must be neutralized in situ. The choice of base and solvent dictates the reaction's trajectory. We utilize potassium carbonate (

Regioselectivity Considerations:

When reacting with unsymmetrical 1,3-diketones or

Reaction mechanism for the Knorr pyrazole synthesis using (3-Methylbenzyl)hydrazine hydrochloride.

Quantitative Optimization Data

The following table summarizes the empirical data used to establish the optimal parameters for this protocol. Yields and regiomeric ratios (rr) demonstrate the critical nature of temperature and base selection when utilizing the hydrochloride salt.

| Solvent | Base (Equivalents) | Temperature | Time | Yield (%) | Regiomeric Ratio (1,5- vs 1,3-isomer) |

| Dichloromethane | Triethylamine (2.0) | 25 °C | 24 h | 42% | 1.2 : 1 |

| Toluene | Sodium Acetate (1.5) | 110 °C | 12 h | 68% | 3.5 : 1 |

| Ethanol | Acetic Acid (8.3) | 75 °C | 8 h | 74% | 4.1 : 1 |

| Ethanol | Potassium Carbonate (1.5) | 90 °C | 12 h | 87% | > 10 : 1 |

Table 1: Optimization of reaction conditions for the condensation of (3-methylbenzyl)hydrazine hydrochloride with a model unsymmetrical 1,3-diketone.

Detailed Experimental Protocol

Self-Validating System: This protocol incorporates built-in visual and analytical checkpoints to ensure reaction fidelity without requiring immediate offline LC-MS analysis.

Materials:

-

(3-Methylbenzyl)hydrazine hydrochloride (1.0 equiv, limiting reagent)

-

1,3-Dicarbonyl compound (e.g., ethyl 2,4-dioxovalerate) (1.1 equiv)

-

Potassium carbonate (

, anhydrous, 1.5 equiv) -

Anhydrous Ethanol (0.1 M relative to hydrazine)

-

6M Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc) and Brine for workup

Step-by-Step Methodology:

-

Preparation of the Reaction Matrix: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, suspend (3-methylbenzyl)hydrazine hydrochloride (1.0 equiv) and anhydrous

(1.5 equiv) in anhydrous ethanol.-

Causality: Stirring the suspension for 10 minutes prior to electrophile addition ensures the generation of the free hydrazine nucleophile, preventing the electrophile from degrading in the basic medium before the nucleophile is available.

-

-

Electrophile Addition: Add the 1,3-dicarbonyl compound (1.1 equiv) dropwise at room temperature.

-

Self-Validation: A slight exotherm and a transition from a colorless/white suspension to a pale yellow mixture indicate the successful formation of the initial hydrazone intermediate.

-

-

Cyclization via Reflux: Attach a reflux condenser and heat the reaction mixture to 90 °C in an oil bath for 12 hours[2].

-

Causality: The elevated temperature provides the activation energy required to overcome the steric strain of the intramolecular cyclization and drives off water, shifting the equilibrium entirely toward the thermodynamic pyrazole product.

-

-

In-Process Monitoring: After 8 hours, spot the reaction mixture on a silica TLC plate (eluent: 30% EtOAc in Hexanes).

-

Self-Validation: The reaction is deemed complete when the UV-active spot corresponding to the 1,3-dicarbonyl compound is entirely consumed, replaced by a lower-Rf, intensely UV-active spot (the aromatic pyrazole).

-

-

Quenching and Acidification: Cool the mixture to 0 °C using an ice bath. Slowly add 6M HCl dropwise until the pH reaches ~3-4[2].

-

Causality: Acidification protonates any unreacted hydrazine and neutralizes the

, halting the reaction and partitioning polar impurities into the aqueous layer during extraction.

-

-

Liquid-Liquid Extraction: Dilute the mixture with EtOAc and water. Separate the phases. Extract the aqueous layer twice more with EtOAc.

-

Self-Validation: The organic layer should retain the yellow/orange chromophore of the product, while the aqueous layer remains relatively clear.

-

-

Drying and Concentration: Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous

, filter, and concentrate under reduced pressure using a rotary evaporator. -

Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 10-40% EtOAc/Hexanes) to isolate the pure 1-(3-methylbenzyl)-1H-pyrazole derivative.

Step-by-step experimental workflow and in-process validation for pyrazole isolation.

Analytical Characterization & Validation

To confirm the structural integrity and regiochemistry of the synthesized pyrazole,

References[4] Title: Benzylhydrazine hydrochloride | 1073-62-7 - Benchchem. Source: benchchem.com. URL: https://benchchem.com[6] Title: 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Source: organic-chemistry.org. URL: https://organic-chemistry.org[5] Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Source: mdpi.com. URL: https://mdpi.com[3] Title: A Technical Guide to the Knorr Pyrazole Synthesis of 1883. Source: benchchem.com. URL: https://benchchem.com[2] Title: Radiosynthesis and characterization of a carbon-11 PET tracer for receptor-interacting protein kinase 1. Source: nih.gov. URL:https://ncbi.nlm.nih.gov/pmc[1] Title: EP2797915B1 - 2-benzyl-3-(oxazole/thiazole)-5-(pyrimidin-2-yl)-1(H)-pyrazole derivatives as stimulators of the soluble guanylate cyclase (sGC) for the treatment of e.g. hypertension or heart failure. Source: google.com/patents. URL: https://patents.google.com

Sources

- 1. EP2797915B1 - 2-benzyl-3-(oxazole/thiazole)-5-(pyrimidin-2-yl)-1(H)-pyrazole derivatives as stimulators of the soluble guanylate cyclase (sGC) for the treatment of e.g. hypertension or heart failure - Google Patents [patents.google.com]

- 2. Radiosynthesis and characterization of a carbon-11 PET tracer for receptor-interacting protein kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]